The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic molecule that integrates several functional groups, including an indole core, a sulfonyl group, and an acetamide moiety. This compound is classified under the category of organosulfur compounds due to the presence of sulfur in its structure. Its molecular formula is , with a molecular weight of approximately 470.03 g/mol. The compound has potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.
The synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(5-chloro-2-methoxyphenyl)acetamide typically involves several key steps:
These steps require careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product.
The molecular structure of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(5-chloro-2-methoxyphenyl)acetamide can be represented using various chemical notation systems:
C1CCCN(CC1)C(Cn1cc(c2ccccc12)SCC(NCc1ccccc1[Cl])=O)=O
This notation provides a linear representation of the molecule's structure, detailing its connectivity and functional groups.
Key features include:
The compound is achiral, which simplifies its potential interactions within biological systems.
The compound may participate in several chemical reactions typical for similar structures:
These reactions are significant for understanding how the compound may behave in biological systems or during synthetic processes.
The mechanism of action for 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(5-chloro-2-methoxyphenyl)acetamide likely involves interaction with specific molecular targets within cells:
Understanding these interactions requires detailed studies involving biochemical assays and molecular modeling techniques.
Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Weight | 470.03 g/mol |
LogP (octanol-water partition coefficient) | 4.4932 |
LogD (distribution coefficient) | 4.4932 |
Polar Surface Area | 42.894 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
These properties suggest that the compound has moderate lipophilicity, which may influence its absorption and distribution in biological systems.
The primary applications for 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(5-chloro-2-methoxyphenyl)acetamide lie in medicinal chemistry and pharmacology:
Further research is necessary to fully elucidate its mechanisms and optimize its therapeutic potential across various applications in biomedical research.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0